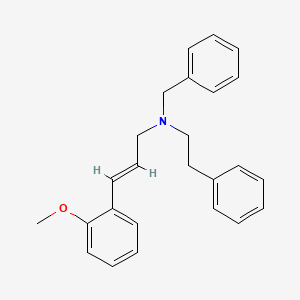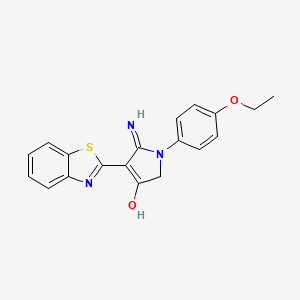![molecular formula C21H34N2O2 B6043348 3-[(1-adamantylamino)methyl]-1-(cyclobutylmethyl)-3-hydroxy-2-piperidinone](/img/structure/B6043348.png)
3-[(1-adamantylamino)methyl]-1-(cyclobutylmethyl)-3-hydroxy-2-piperidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(1-adamantylamino)methyl]-1-(cyclobutylmethyl)-3-hydroxy-2-piperidinone, also known as ADM, is a synthetic compound that belongs to the class of opioid analgesics. It was initially developed as a potential analgesic drug, but further research has identified its potential in various scientific fields, including neuroscience, pharmacology, and medicinal chemistry.
Mecanismo De Acción
3-[(1-adamantylamino)methyl]-1-(cyclobutylmethyl)-3-hydroxy-2-piperidinone acts as a selective mu opioid receptor agonist, which means that it binds to and activates the mu opioid receptor. The activation of the mu opioid receptor leads to the inhibition of neurotransmitter release, resulting in pain relief and reward. This compound also has an effect on the dopamine system, which is involved in reward and motivation. This compound has been shown to increase dopamine release in certain brain regions, leading to its potential as a treatment for addiction.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It is a potent analgesic, with a higher efficacy and potency than morphine. This compound has also been shown to have anxiolytic and antidepressant effects, making it a potential treatment for anxiety and depression. Additionally, this compound has been shown to have anti-inflammatory and antitumor effects, making it a potential treatment for cancer and other inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[(1-adamantylamino)methyl]-1-(cyclobutylmethyl)-3-hydroxy-2-piperidinone has several advantages for lab experiments. It is a highly selective mu opioid receptor agonist, which makes it useful for studying opioid receptors and their interactions with other compounds. Additionally, this compound has a high efficacy and potency, making it useful for studying pain relief and reward. However, this compound also has some limitations. It is a synthetic compound, which means that it may not accurately reflect the effects of naturally occurring compounds. Additionally, this compound has a complex synthesis method, which may limit its availability for lab experiments.
Direcciones Futuras
There are several future directions for research on 3-[(1-adamantylamino)methyl]-1-(cyclobutylmethyl)-3-hydroxy-2-piperidinone. One potential direction is the development of this compound analogs with improved efficacy and potency. Another potential direction is the study of this compound in combination with other compounds, such as cannabinoids, to investigate potential synergistic effects. Additionally, this compound could be studied for its potential in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Finally, this compound could be studied for its potential in drug delivery to the brain, particularly in the treatment of brain tumors.
Métodos De Síntesis
3-[(1-adamantylamino)methyl]-1-(cyclobutylmethyl)-3-hydroxy-2-piperidinone is synthesized from 1-adamantanecarboxylic acid, which is converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with N-cyclobutyl-N-methylamine to form the corresponding amide. The amide is then reduced using lithium aluminum hydride to produce this compound.
Aplicaciones Científicas De Investigación
3-[(1-adamantylamino)methyl]-1-(cyclobutylmethyl)-3-hydroxy-2-piperidinone has been extensively studied for its potential in various scientific fields. One of the primary applications of this compound is in the study of opioid receptors and their interactions with other compounds. This compound has been shown to bind selectively to the mu opioid receptor, which is involved in pain relief and reward. This compound has also been used in the study of the blood-brain barrier and its role in drug delivery to the brain. Additionally, this compound has been studied for its potential in the treatment of various diseases, including cancer, depression, and anxiety.
Propiedades
IUPAC Name |
3-[(1-adamantylamino)methyl]-1-(cyclobutylmethyl)-3-hydroxypiperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N2O2/c24-19-21(25,5-2-6-23(19)13-15-3-1-4-15)14-22-20-10-16-7-17(11-20)9-18(8-16)12-20/h15-18,22,25H,1-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKMZFESFFUTWOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2CCCC(C2=O)(CNC34CC5CC(C3)CC(C5)C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methoxy-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzamide](/img/structure/B6043285.png)

![1-ethyl-4-{[{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}(methyl)amino]methyl}-2-pyrrolidinone](/img/structure/B6043296.png)
![N-[4-({1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}amino)phenyl]acetamide](/img/structure/B6043304.png)



![N-(cyclopropylmethyl)-5-[(3-ethyl-4-isopropyl-1-piperazinyl)carbonyl]-2-pyridinamine](/img/structure/B6043327.png)
![1-[(2-methoxy-1-naphthyl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B6043329.png)
![4-(6-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine](/img/structure/B6043332.png)

![ethyl 3-{[(2-methoxyphenyl)amino]carbonyl}pyrazine-2-carboxylate](/img/structure/B6043351.png)
